molecular formula C14H16N4O5S B2355493 (Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate CAS No. 496029-20-0

(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate

Cat. No. B2355493
CAS RN: 496029-20-0
M. Wt: 352.37
InChI Key: QYYZEYQEAMSOEQ-IUXPMGMMSA-N
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Description

(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate is a useful research compound. Its molecular formula is C14H16N4O5S and its molecular weight is 352.37. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Scaffolds in Medicinal Chemistry

Pyrimidine scaffolds, closely related to the chemical structure of interest, are crucial in medicinal and pharmaceutical industries for their broad synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds have extensive applicability in creating lead molecules for medicinal purposes. Their synthesis involves one-pot multicomponent reactions employing diverse hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These catalysts' mechanism and recyclability play a significant role in the development of these scaffolds, which are essential in the creation of various pharmaceutical compounds (Parmar, Vala, & Patel, 2023).

Biginelli Reaction in Green Chemistry

The Biginelli Reaction is integral in synthesizing 3,4-dihydro-2(H)-pyrimidinones (DHPMs) through a one-pot acid-catalyzed cyclocondensation. This reaction has been modified to synthesize a vast number of Biginelli-type compounds using eco-friendly technologies, emphasizing sustainable chemistry. These DHPMs have a wide range of pharmacological activities, highlighting the importance of this reaction in producing bioactive compounds in an environmentally conscious manner (Panda, Khanna, & Khanna, 2012).

Calixpyrrole Scaffolds in Supramolecular Chemistry

Calixpyrrole derivatives are used in constructing supramolecular capsules, showcasing their importance in molecular chemistry. These derivatives, due to their ease of synthesis, play a vital role in forming molecular capsules through various approaches like rim-to-rim interactions and hydrogen bonding. The manipulation of these scaffolds leads to the creation of unique molecular capsules with properties such as anion coordination and binding of electron-poor guests, demonstrating the versatility and applicability of these scaffolds in supramolecular chemistry (Ballester, 2011).

properties

IUPAC Name

dimethyl (2Z)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)hydrazinylidene]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-6-7(2)24-12-10(6)11(20)15-14(16-12)18-17-8(13(21)23-4)5-9(19)22-3/h5H2,1-4H3,(H2,15,16,18,20)/b17-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYZEYQEAMSOEQ-IUXPMGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)NN=C(CC(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)NC(=N2)N/N=C(/CC(=O)OC)\C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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